(3-(1H-tetrazol-1-yl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
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Description
(3-(1H-tetrazol-1-yl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16ClN7O2 and its molecular weight is 385.81. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Theoretical Analysis
The molecular structure of related compounds, like those synthesized in various studies, has been a key area of focus. For example, the study on thermal, optical, etching, and structural properties of (Karthik et al., 2021) emphasizes the importance of understanding the molecular conformation and interactions, which are crucial for the potential applications of (3-(1H-tetrazol-1-yl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone and similar compounds.
Synthesis and Optical Properties
The synthesis of related compounds, as well as their optical properties, are significant for their potential applications. The study on the one-pot synthesis of low-cost emitters with large Stokes' shift (Volpi et al., 2017) (Volpi et al., 2017) highlights methods to synthesize and characterize compounds with specific optical properties, relevant to the field of photophysics and materials science.
Antimicrobial and Antibacterial Properties
Several studies focus on the antimicrobial and antibacterial properties of compounds structurally similar to the specified chemical. For instance, the research on microwave-assisted synthesis and antibacterial activity of piperidine containing pyrimidine imines and thiazolidinones (Merugu et al., 2010) (Merugu et al., 2010) demonstrates the potential use of such compounds in developing new antibacterial agents.
Anticancer Potential
The anticancer activity of structurally similar compounds is another area of research interest. As an example, the study on the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents (Katariya et al., 2021) (Katariya et al., 2021) shows how these compounds can be potent in targeting cancer cells.
Development of Solution Formulations
The development of solution formulations for poorly water-soluble compounds, like the one studied by Burton et al. (2012) (Burton et al., 2012), is crucial in pharmaceutical applications, indicating potential use in drug delivery systems.
Molecular Docking and QSAR Models
Molecular docking and quantitative structure-activity relationship (QSAR) models are crucial for understanding the interaction of such compounds with biological targets. For instance, the work on the molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(Shim et al., 2002) (Shim et al., 2002) demonstrates the importance of these studies in drug discovery and development.
Synthesis and Evaluation of Derivatives
The synthesis and evaluation of novel derivatives, as shown in the study on the synthesis, biological evaluation, and DFT calculation of novel pyrazole and pyrimidine derivatives (Farag & Fahim, 2019) (Farag & Fahim, 2019), are essential for expanding the range of potential applications in various fields including medicinal chemistry.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN7O2/c18-13-8-19-17(20-9-13)27-15-5-2-6-24(10-15)16(26)12-3-1-4-14(7-12)25-11-21-22-23-25/h1,3-4,7-9,11,15H,2,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSJJFAPPGMWAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=N3)OC4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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